molecular formula C15H19N3O3 B2522112 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-50-7

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2522112
CAS No.: 4875-50-7
M. Wt: 289.335
InChI Key: VYKDKBZUOBCVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indolyl-imidazo[4,5-c]pyridine (IIP) class, characterized by a 3,4,5-trimethoxyphenyl (TMP) motif and a fused imidazo[4,5-c]pyridine core. It acts as a potent inhibitor of tubulin polymerization by targeting the colchicine-binding site on β-tubulin, a mechanism critical for its anticancer activity . The TMP moiety occupies the same hydrophobic pocket as the A-ring of DAMA-colchicine, enabling strong binding interactions . Structural optimization studies highlight its superior metabolic stability in human liver microsomes (HLM) compared to isoquinoline-based analogs (class I), with the pyridine D-ring contributing to this stability .

Properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-19-11-6-9(7-12(20-2)15(11)21-3)13-14-10(4-5-16-13)17-8-18-14/h6-8,13,16H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKDKBZUOBCVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the arylation of pyridine derivatives. One efficient route involves the coupling of 6-bromopyridin-2(1H)-one with (3,4,5-trimethoxyphenyl)boronic acid in the presence of copper acetate and pyridine . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
  • Case Study : In vitro studies on various cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with the compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against a range of bacterial strains:

  • Inhibition of Pathogens : It has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models of inflammatory diseases .
  • Case Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : The presence of the trimethoxyphenyl group enhances lipophilicity and bioavailability, contributing to its biological activity. Variations in this substituent can lead to different pharmacological profiles .

Applications in Drug Development

Given its promising biological activities, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is being explored as a lead compound for drug development:

  • Therapeutic Candidates : It serves as a scaffold for synthesizing new derivatives with improved potency and selectivity against specific targets in cancer and infectious diseases.
  • Clinical Trials : Ongoing research includes preclinical studies aimed at evaluating its safety and efficacy in vivo before progressing to clinical trials .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The TMP group is a defining feature, but analogs with alternative substituents exhibit varied biological profiles:

Compound Substituents Key Findings Reference
Target Compound 3,4,5-Trimethoxyphenyl IC50 = 3 nM (A375 melanoma), 8 nM (PC-3 prostate cancer); 56.3 min HLM stability
4-(3,5-Dimethoxyphenyl) analog 3,5-Dimethoxyphenyl Reduced tubulin affinity due to fewer methoxy groups; lower cytotoxicity
4-(2-Chlorophenyl) analog 2-Chlorophenyl Moderate activity; halogen substitution may reduce metabolic stability
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl Weak herbicidal activity; no significant tubulin inhibition

Key Insight : The 3,4,5-trimethoxy configuration maximizes hydrophobic and hydrogen-bonding interactions in the colchicine pocket, enhancing potency . Halogen or single-methoxy substitutions diminish binding efficacy.

Core Heterocycle Modifications

The imidazo[4,5-c]pyridine core distinguishes the target compound from other scaffolds:

Compound Class Core Structure Metabolic Stability (HLM) Cytotoxicity (IC50) Reference
IIP (Class II) Imidazo[4,5-c]pyridine 56.3 min (6-IIP) 3–8 nM
Isoquinoline (Class I) Isoquinoline <20 min >100 nM
Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Not reported Moderate activity

Key Insight: The imidazo[4,5-c]pyridine core in class II compounds provides enhanced metabolic stability and potency compared to isoquinoline or thienopyridine analogs .

Role of Indole Substituents

The position of the indole substituent significantly impacts activity:

Compound Indole Position IC50 (A375) HLM Stability Reference
5-Indolyl Position 5 15 nM 30.2 min
6-Indolyl Position 6 3 nM 56.3 min
7-Indolyl Position 7 25 nM 22.5 min

Key Insight : The 6-indolyl derivative (6-IIP) exhibits the strongest cytotoxicity and stability, likely due to optimal spatial alignment with tubulin’s binding site .

Pharmacokinetic and Structural Derivatives

Salt forms and functional group additions alter solubility and bioavailability:

Compound Modification Application Reference
Hydrochloride salt Improved water solubility Preclinical pharmacokinetic studies
6-Carboxylic acid derivative Carboxylic acid substituent Tool compound for SAR studies
Trityl-protected intermediate (3.45) Trityl group for synthesis Synthetic precursor

Key Insight : Salt formulations enhance solubility, while synthetic intermediates (e.g., trityl-protected derivatives) facilitate scalable production .

Biological Activity

The compound 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 314.35 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydroimidazopyridine core substituted with a trimethoxyphenyl group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related derivatives can inhibit various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC₅₀ values in the low micromolar range .
  • The presence of the 3,4,5-trimethoxyphenyl moiety enhances antiproliferative activity by promoting cell cycle arrest and apoptosis in cancer cells .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase. This is critical for preventing cancer cell division and proliferation .
  • Induction of apoptosis via activation of caspases and modulation of intrinsic apoptotic pathways .

Case Studies

StudyFindings
Study 1Investigated the effects of similar imidazo[4,5-c]pyridine derivatives on A549 cells.Compounds demonstrated IC₅₀ values < 1 µM; significant apoptosis induction was observed.
Study 2Evaluated the anti-inflammatory properties of related tetrahydroimidazopyridines.Showed inhibition of pro-inflammatory cytokines in vitro; potential for treating inflammatory diseases.
Study 3Assessed the impact on VEGFR-2 kinase activity.Identified as a potent inhibitor with implications for cancer therapy targeting angiogenesis .

Pharmacological Implications

The biological activities of This compound suggest its potential as a lead compound for drug development against various cancers and inflammatory conditions. Its ability to inhibit key cellular processes highlights its therapeutic promise.

Q & A

Q. What are the established synthetic routes for 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions to generate the imidazo[4,5-c]pyridine scaffold .
  • Functionalization : Suzuki-Miyaura cross-coupling with 3,4,5-trimethoxyphenylboronic acid to introduce the aryl group at the 4-position (yields: 70-85%) .
  • Protection/deprotection : Use of trityl or benzyl groups to stabilize intermediates during synthesis, followed by hydrogenolysis (Pd/C, H₂) to remove protecting groups (e.g., 89% yield for trityl deprotection) .

Q. How is the structural identity of this compound validated in synthetic workflows?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxyphenyl) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.17 for C₁₉H₂₂N₃O₃⁺) .
  • X-ray crystallography : For unambiguous confirmation of the fused bicyclic structure and stereochemistry (where applicable) .

Advanced Research Questions

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for anticancer activity?

  • Cytotoxicity profiling : Screening against cancer cell lines (e.g., A375 melanoma, PC-3 prostate cancer) using MTT assays. For example, 6-indolyl derivatives of this scaffold show IC₅₀ values as low as 3 nM .
  • Metabolic stability assays : Incubation with human liver microsomes (HLM) to measure half-life (e.g., 56.3 min for optimized derivatives) .
  • Tubulin polymerization assays : Quantification of colchicine-site binding via competitive inhibition studies (e.g., EC₅₀ values compared to colchicine) .

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Comparative SAR studies : Systematic substitution of the indole or trimethoxyphenyl group to isolate critical pharmacophores. For instance, replacing the indole D-ring with isoquinoline reduces metabolic stability by 40% .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding affinities at the colchicine site, correlating with experimental IC₅₀ values .
  • Metabolite identification : LC-MS/MS analysis to detect oxidative metabolites that may explain discrepancies in stability or toxicity .

Q. What strategies enhance the metabolic stability of imidazo[4,5-c]pyridine derivatives?

  • Ring rigidification : Introducing pyridine or fluorinated aryl groups reduces CYP450-mediated oxidation (e.g., 6-IIP derivative shows 56.3 min half-life in HLM vs. 12 min for non-rigid analogs) .
  • Steric shielding : Substituents at the 2-position (e.g., methyl groups) hinder enzymatic access to vulnerable sites .
  • Prodrug design : Masking polar functional groups (e.g., carboxylic acids) as esters to improve bioavailability .

Methodological Considerations

Q. What experimental controls are critical in tubulin polymerization assays for this compound?

  • Positive controls : Colchicine (IC₅₀ ~1.2 μM) and combretastatin A-4 (IC₅₀ ~0.8 μM) to validate assay conditions .
  • Negative controls : DMSO vehicle and non-tubulin-targeting agents (e.g., cisplatin) to rule off-target effects.
  • Temperature optimization : Polymerization monitored at 37°C via turbidimetry (350 nm) with GTP supplementation .

Q. How is regioselectivity ensured during the Suzuki coupling step?

  • Boronic acid pre-activation : Treatment with K₂CO₃ or CsF to enhance reactivity .
  • Catalyst optimization : Use of Pd(PPh₃)₄ or SPhos Pd G3 for electron-rich aryl systems (yields >80%) .
  • Monitoring by TLC : Hexane/EtOAc (3:1) mobile phase to track coupling progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.